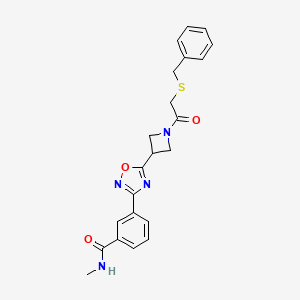![molecular formula C10H15Cl2N3 B2545772 2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride CAS No. 2460755-80-8](/img/structure/B2545772.png)
2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPE is a heterocyclic amine that belongs to the pyrrolopyridine family of compounds.
Aplicaciones Científicas De Investigación
DNA Interaction and Cytotoxicity
Research has shown that Cu(II) complexes with tridentate ligands, including those structurally related to the compound of interest, exhibit significant DNA binding propensities and demonstrate cytotoxicity against various cancer cell lines. These complexes can induce minor structural changes in DNA, suggesting potential applications in antitumor therapies and as tools for studying DNA interactions (Kumar et al., 2012).
Molecular Architecture and Optical Response
Research into dibranched, heterocyclic "push-pull" chromophores, which share a conceptual framework with the compound , highlights the importance of molecular architecture in determining thin-film microstructure and nonlinear optical response. This research suggests that compounds with similar structural features could be utilized in electrooptic film fabrication, influencing the development of materials with specific optical and electrooptic properties (Facchetti et al., 2006).
Catalytic Activity and Polymerization
The study of palladium(II) complexes with (imino)pyridine ligands, which resemble the core structure of the compound , has unveiled their potential as catalysts for ethylene dimerization. This research indicates the possibility of utilizing similar compounds in catalysis, particularly for polymerization processes that are crucial in material science and industrial chemistry (Nyamato et al., 2015).
Coordination Chemistry and Luminescence
The coordination chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands, which share structural similarities with the compound of interest, has been explored for its potential in creating luminescent lanthanide compounds. Such compounds could have applications in biological sensing, indicating that structurally related compounds might also be useful in developing new materials for sensing and imaging applications (Halcrow, 2005).
Propiedades
IUPAC Name |
2-(2-methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-6-9-7-12-4-2-10(9)13(8)5-3-11;;/h2,4,6-7H,3,5,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUPVCKYVXBDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCN)C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2545689.png)
![n-[2(2-Aminoethyl)sulfonyl]-3-[[4-[2-[(1,4,5,6-tetrahydro-2-pyrimidinyl)amino]ethoxy]benzoyl]amino]-l-alanine, hcl (1:1)](/img/structure/B2545692.png)

![(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2545697.png)
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2545699.png)
![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2545701.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2545703.png)

![2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2545708.png)



![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)